

Theoretical Properties of Halogenated Methoxybenzoic Acids

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Compound of Interest

Compound Name: 2-Amino-6-bromo-4-methoxybenzoic acid
CAS No.: 1378873-30-3
Cat. No.: B1526391

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Classification: Aromatic Carboxylic Acids | Focus: Electronic Structure, Reactivity & Bioisosterism[1]

Executive Summary

Halogenated methoxybenzoic acids (e.g., Dicamba, 3-methoxy-2,4,5-trifluorobenzoic acid) represent a privileged scaffold in medicinal chemistry and agrochemistry. The interplay between the electron-donating methoxy group (-OCH₃) and electron-withdrawing halogens (-F, -Cl, -Br) creates a unique electronic landscape. This guide details the theoretical underpinnings of these molecules, focusing on how steric distortion and halogen bonding capabilities drive their biological activity.

Electronic Structure & Geometric Distortion

Density Functional Theory (DFT) Insights

The introduction of bulky halogens (Cl, Br, I) ortho to the carboxyl or methoxy groups forces the molecule out of planarity. DFT studies (typically at the B3LYP/6-311++G(d,p) level) reveal

significant deviations from the ideal 120° bond angles in the benzene ring due to steric repulsion.

- **Bond Angle Distortion:** In 3-methoxy-2,4,5-trifluorobenzoic acid (MFBA), the inner ring angles deviate significantly (e.g., $C6-C1-C2 \approx 117.7^\circ$, $C3-C2-C1 \approx 123.4^\circ$) to accommodate the substituents.[2]
- **Frontier Molecular Orbitals (FMO):**
 - **HOMO (Highest Occupied Molecular Orbital):** Typically localized on the aromatic ring and the methoxy oxygen lone pairs.
 - **LUMO (Lowest Unoccupied Molecular Orbital):** Stabilized by halogen substitution, reducing the HOMO-LUMO gap and increasing electrophilicity ().
 - **Implication:** A smaller energy gap correlates with higher chemical reactivity and softer character, enhancing interactions with biological nucleophiles (e.g., serine proteases or auxin receptors).

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for nucleophilic and electrophilic attack.

- **Negative Potential (Red):** Concentrated around the carbonyl oxygen and the methoxy oxygen. These are the primary hydrogen bond acceptor sites.
- **Positive Potential (Blue):** Localized on the hydroxyl hydrogen of the carboxyl group (H-bond donor) and the -hole of the halogen atoms (crucial for halogen bonding).

Physicochemical Properties

Acidity (pKa) and the Ortho-Effect

The acidity of HMBA is heavily influenced by the position of the halogen.

- Ortho-Halogens: Enhance acidity (lower pKa) through the inductive effect (-I) and by forcing the carboxyl group out of the ring plane, reducing resonance destabilization of the carboxylate anion.
- Theoretical Prediction: The CAM-B3LYP functional has proven highly accurate for pKa prediction (Mean Absolute Error ~0.23 log units), superior to standard B3LYP for these systems.

Table 1: Comparative Theoretical Properties (B3LYP/6-311++G)**

Property	Benzoic Acid (Ref)	2-Methoxybenzoic Acid	3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)
pKa (Calc)	4.20	4.09	~1.87 (Experimental: 1.87)
Dipole Moment (Debye)	1.72	2.45	3.12
HOMO Energy (eV)	-6.85	-6.42	-6.95
LUMO Energy (eV)	-1.80	-1.55	-2.10
Gap (eV)	5.05	4.87	4.85

Vibrational Spectroscopy (IR/Raman)

Theoretical frequency calculations often overestimate experimental values due to the neglect of anharmonicity. A scaling factor (typically 0.961–0.967 for B3LYP) is required for accurate assignment.

- C=O Stretch: Predicted ~1750 cm⁻¹; Experimental ~1700 cm⁻¹ (lowered by intermolecular H-bonding in dimers).
- O-H Stretch: Broad band ~3000–3500 cm⁻¹ due to strong dimerization.

Pharmacophore & Docking Potential

Halogen Bonding (XB)

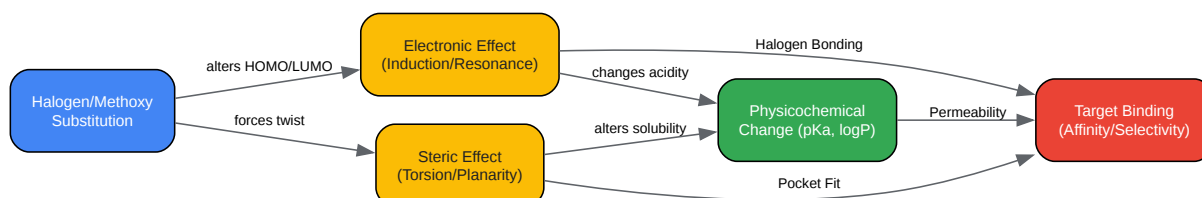
Halogen atoms in HMBA s are not merely hydrophobic space-fillers; they act as Lewis acids via their

-hole (a region of positive electrostatic potential on the tip of the halogen).

- Interaction: $X \cdots O=C$ (backbone) or $X \cdots \pi$ (aromatic residues).
- Strength: $I > Br > Cl > F$.
- Docking Relevance: In targets like 17 β -HSD1 or auxin transport proteins, halogen bonding can improve binding affinity by -2 to -5 kcal/mol compared to hydrogen bonding alone.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the logical flow from structural modification to biological outcome.



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Figure 1: Mechanistic flow of Structure-Activity Relationships in HMBA s.

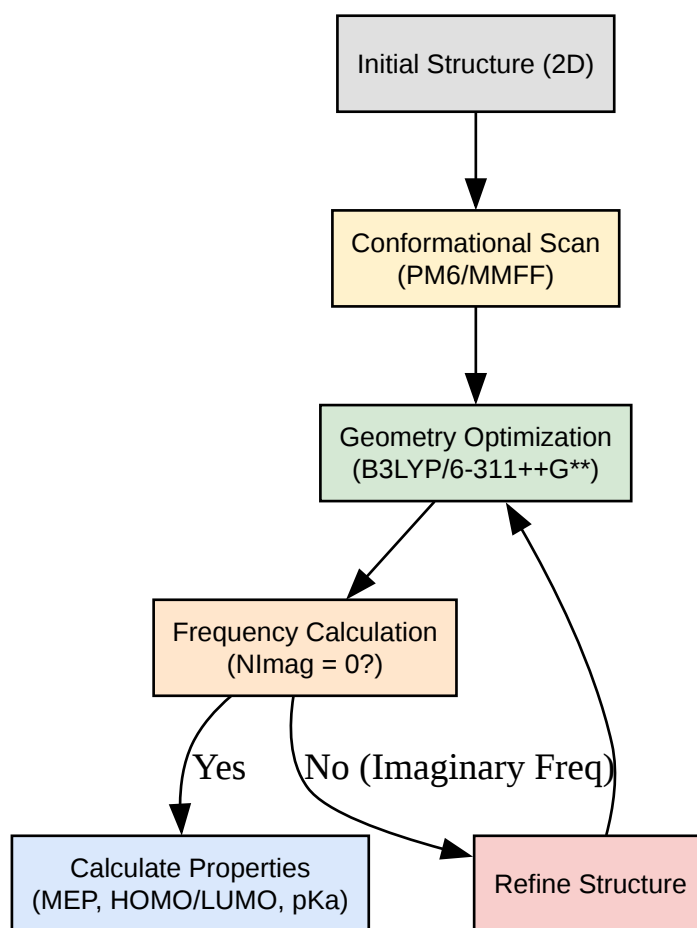
Experimental Protocols

Protocol A: Computational Profiling Workflow

Objective: To generate accurate electronic and vibrational data for a novel HMBA derivative.

- Structure Build: Generate 3D coordinates (e.g., ChemDraw -> 3D).

- Conformational Search: Perform a relaxed scan of the O-Me and COOH dihedral angles (0° to 360° in 10° steps) using a semi-empirical method (PM6) to find global minima.
- Geometry Optimization:
 - Software: Gaussian 16 / ORCA.
 - Method: DFT B3LYP.
 - Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for anionic species; polarization functions d,p are critical for halogens).
 - Solvent Model: IEFPCM (Water or Octanol).
- Frequency Calculation: Run on optimized geometry to verify stationary point (zero imaginary frequencies) and obtain thermodynamic corrections.
- NBO Analysis: Perform Natural Bond Orbital analysis to quantify hyperconjugative interactions (e.g., LP(O) → $\sigma^*(\text{C-X})$).



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Figure 2: Standardized Computational Workflow for HMBA characterization.[1]

Protocol B: Synthesis of Halogenated Methoxybenzoic Acids (General Methylation)

Context: This protocol describes the selective O-methylation of a halogenated salicylic acid precursor.

Reagents:

- 3,5-Dichlorosalicylic acid (1.0 eq)
- Dimethyl sulfate (DMS) or Methyl Iodide (1.2 eq)
- Potassium Carbonate (

) (2.5 eq)

- Acetone (Solvent)

Procedure:

- Dissolution: Dissolve 10 mmol of the halogenated salicylic acid in 50 mL of anhydrous acetone.
- Base Addition: Add 25 mmol of anhydrous

Stir for 30 min at room temperature to form the phenolate/carboxylate salt.
- Alkylation: Dropwise add 12 mmol of Dimethyl sulfate. Note: DMS is highly toxic; use exclusively in a fume hood.
- Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
- Hydrolysis (Selective): The reaction typically yields the methyl ester-methyl ether. To obtain the free acid (HMBA), treat the crude product with 2N NaOH (aq) at 50°C for 2 hours, then acidify with HCl to pH 1.
- Purification: Recrystallize from ethanol/water.

References

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Sources

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